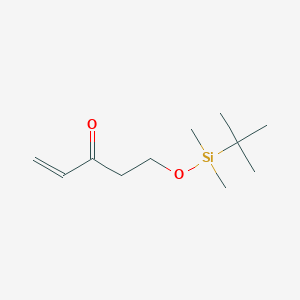

5-((tert-Butyldimethylsilyl)oxy)pent-1-en-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

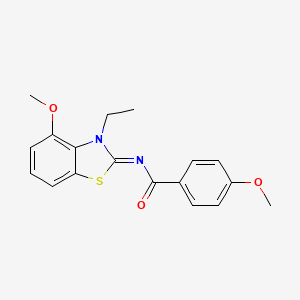

5-((tert-Butyldimethylsilyl)oxy)pent-1-en-3-one is a chemical compound that participates in the synthesis of well-defined mono- and ditelechelic polyphosphazenes .

Synthesis Analysis

The synthesis of similar compounds involves cooling a solution of dichlorodimethylsilane in pentane to 0°C, then adding a pentane solution of tert-butyl lithium under nitrogen and stirring. The reaction is maintained at 0°C for 1.5 hours, then the temperature is raised to 25°C and the reaction continues for 48 hours. Distillation collects the fraction at 125°C (97.5kPa), which solidifies upon standing to yield tert-butyl dimethyl chlorosilane .Molecular Structure Analysis

The molecular formula of 5-((tert-Butyldimethylsilyl)oxy)pent-1-en-3-one is C11H22O2Si . The InChI code is 1S/C11H22O2Si/c1-7-10(12)8-9-13-14(5,6)11(2,3)4/h7H,1,8-9H2,2-6H3 . The molecular weight is 214.38 g/mol .Chemical Reactions Analysis

5-((tert-Butyldimethylsilyl)oxy)pent-1-en-3-one participates in the synthesis of well-defined mono- and ditelechelic polyphosphazenes . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 86-89°C and a boiling point of 128°C. It is soluble in most organic solvents and is typically used in CH2Cl2, THF, and DMF .Aplicaciones Científicas De Investigación

Synthesis of Polyphosphazenes

5-((tert-Butyldimethylsilyl)oxy)pent-1-en-3-one: is utilized in the synthesis of well-defined mono- and ditelechelic polyphosphazenes . These polymers have a range of applications, including biomedicine, due to their biocompatibility and biodegradability. The compound acts as a precursor in the polymerization process, leading to materials with potential use in drug delivery systems.

Precursor for Biologically Active Compounds

The compound serves as a precursor in the synthesis of biologically active natural products like Indiacen A and Indiacen B . These natural products have shown promise in various therapeutic areas, including anticancer and anti-inflammatory treatments.

Reagent in Total Synthesis

It is an important reagent in the total synthesis of complex molecules such as (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A . These molecules are significant due to their antifungal, anticancer, and other pharmacological activities.

Aldol Reactions

This compound can act both as an aldol donor and acceptor in stereocontrolled reactions . Aldol reactions are crucial in organic synthesis, allowing for the construction of carbon-carbon bonds and the formation of complex molecules.

Propiedades

IUPAC Name |

5-[tert-butyl(dimethyl)silyl]oxypent-1-en-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2Si/c1-7-10(12)8-9-13-14(5,6)11(2,3)4/h7H,1,8-9H2,2-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQNCODWOHJLDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCC(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((tert-Butyldimethylsilyl)oxy)pent-1-en-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-ethyl-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2363095.png)

![N-(3-chloro-4-fluorophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2363096.png)

![(1R,5R,7R)-7-Amino-2-oxa-4-azabicyclo[3.2.1]octan-3-one;hydrochloride](/img/structure/B2363100.png)

![1-[(2-Chlorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2,3-dione](/img/structure/B2363103.png)

![Tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate](/img/structure/B2363109.png)